Product packaging for Quinolin-6-yl 4-methylbenzoate(Cat. No.:)

Quinolin-6-yl 4-methylbenzoate

Cat. No.: B15072817
M. Wt: 263.29 g/mol
InChI Key: QSOYEXMYMUNCQQ-UHFFFAOYSA-N
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Description

Quinolin-6-yl 4-methylbenzoate is a benzoate ester derivative incorporating a quinoline moiety, a scaffold of significant interest in medicinal and materials chemistry. While specific studies on this exact compound are limited, its structure is closely related to other characterized quinoline esters. Research on analogous compounds, such as azo dyes synthesized from 8-hydroxyquinoline, highlights the potential of quinoline-based structures in developing new agents with antimicrobial properties against organisms like Staphylococcus aureus and Fusarium oxysporum . Furthermore, the quinolin-4-one core, a related structure, is extensively investigated for its potent biological activities, including serving as a platform for antibiotics and anticancer agents, underscoring the broader research value of the quinoline chemical class . The molecular framework of this compound makes it a valuable intermediate or building block for synthetic organic chemists. It can be used in the development of novel compounds for pharmaceutical research, materials science, and as a standard in analytical chemistry. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13NO2 B15072817 Quinolin-6-yl 4-methylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

quinolin-6-yl 4-methylbenzoate

InChI

InChI=1S/C17H13NO2/c1-12-4-6-13(7-5-12)17(19)20-15-8-9-16-14(11-15)3-2-10-18-16/h2-11H,1H3

InChI Key

QSOYEXMYMUNCQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)N=CC=C3

Origin of Product

United States

Synthetic Methodologies for Quinolin 6 Yl 4 Methylbenzoate and Analogues

Strategies for Quinoline (B57606) Scaffold Construction

The quinoline ring system is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities. iipseries.orgnih.gov Consequently, a multitude of methods for its synthesis have been developed over the years. These can be broadly categorized into classical annulation reactions and modern transition metal-catalyzed approaches.

Classical Annulation Reactions

Several named reactions have become standard procedures for the synthesis of quinoline and its derivatives. iipseries.orgjptcp.com These methods typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds. jptcp.com

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline (B1666331) derivatives. wikiwand.comwikipedia.orgdrugfuture.com It commences with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, which then undergoes thermal cyclization to form a 4-oxo-quinoline-3-carboxylate intermediate. wikiwand.comjasco.ro Subsequent hydrolysis and decarboxylation yield the desired 4-hydroxyquinoline. wikiwand.comwikipedia.org The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikiwand.com

Table 1: Examples of Classical Annulation Reactions for Quinoline Synthesis
Reaction NameReactantsKey Features
Gould-Jacobs Reaction Aniline and diethyl ethoxymethylenemalonateForms 4-hydroxyquinolines; involves thermal cyclization. wikiwand.comjasco.ro
Conrad-Limpach Synthesis Anilines and β-ketoestersProduces 4-hydroxyquinolines via a Schiff base intermediate. jptcp.comwikipedia.org
Biere-Seelen Approach Methyl anthranilate and dimethylacetylene dicarboxylateInvolves a Michael addition followed by cyclization to form quinolone dicarboxylic acid esters. mun.ca
Dieckmann Condensation DiestersAn intramolecular reaction to form cyclic β-keto esters, which can be precursors to quinoline systems. wikipedia.orglibretexts.org

The Conrad-Limpach synthesis provides another route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. jptcp.comwikipedia.org The reaction proceeds via the formation of a Schiff base, followed by a rearrangement. wikipedia.org The reaction conditions, particularly the temperature, can influence the regioselectivity of the final product. wikipedia.org

The Biere and Seelen approach involves the Michael addition of methyl anthranilate to dimethylacetylene dicarboxylate, leading to an enamino ester. mun.ca This intermediate then undergoes cyclization in the presence of a strong base to yield a quinolone dicarboxylic acid ester. mun.ca

The Dieckmann condensation is an intramolecular reaction of diesters in the presence of a base to form cyclic β-keto esters. wikipedia.orglibretexts.orgnumberanalytics.com While not a direct quinoline synthesis, the resulting cyclic ketones can serve as versatile intermediates that can be further elaborated to construct the quinoline ring system. wikipedia.orgchemistrysteps.com This method is particularly effective for forming five and six-membered rings. wikipedia.orgchemistrysteps.com

Transition Metal-Catalyzed Cross-Coupling and Carbonylation Reactions

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic compounds, including quinolines. ias.ac.innih.gov These methods often offer milder reaction conditions and greater functional group tolerance compared to classical approaches. ias.ac.in

Transition metal-catalyzed reactions, such as C-H functionalization, provide an efficient pathway to substituted quinolines. acs.orgacs.org For instance, copper-catalyzed one-pot reactions involving anilines and aldehydes can proceed through C-H functionalization followed by C-N/C-C bond formation to construct the quinoline scaffold. ias.ac.in The use of molecular oxygen as an oxidant makes these processes economically and environmentally attractive. ias.ac.in

Furthermore, rhodium-catalyzed reactions have been developed for the synthesis of quinoline-3-carboxylates from indoles and halodiazoacetates. beilstein-journals.org This transformation is believed to proceed through a cyclopropanation-ring expansion pathway. beilstein-journals.org

N-Heterocyclic Carbene-Catalyzed Routes to Quinolinones

N-Heterocyclic carbenes (NHCs) have gained prominence as versatile organocatalysts for a variety of chemical transformations. nih.gov In the context of quinoline synthesis, NHCs can catalyze the indirect Friedländer annulation. researchgate.netrsc.org This approach involves the reaction of a 2-aminobenzyl alcohol with a ketone, where the NHC facilitates the key bond-forming steps. researchgate.netresearchgate.net

Decarboxylating Cyclization Approaches

Decarboxylating cyclization reactions represent another modern strategy for quinoline synthesis. While specific examples directly leading to Quinolin-6-yl 4-methylbenzoate are not detailed in the provided search results, the general principle involves the removal of a carboxyl group to drive a ring-closing reaction. This approach can be seen in the final step of some classical methods like the Gould-Jacobs reaction. wikiwand.comwikipedia.org The biosynthesis of some complex alkaloids, such as lysergic acid, also involves a decarboxylation step in the formation of the quinoline-like ring system. wikipedia.org

Esterification Techniques for the 4-Methylbenzoate Moiety

Once the quinolin-6-ol scaffold is in hand, the final step is the esterification with 4-methylbenzoic acid or a derivative thereof.

Direct Esterification Protocols

Direct esterification methods involve the coupling of the hydroxyl group of quinolin-6-ol with the carboxylic acid group of 4-methylbenzoic acid.

The Steglich esterification is a particularly mild and efficient method for forming ester bonds, especially for sensitive substrates. wikipedia.orgorganic-chemistry.org This reaction typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent, and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.orgnih.gov The reaction proceeds under neutral and mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. wikipedia.orgnih.govnih.gov A key feature of this reaction is the formation of a urea (B33335) byproduct from the carbodiimide, which sequesters the water generated during the esterification. wikipedia.org

Table 2: Comparison of Esterification Methods
MethodReagentsKey Features
Steglich Esterification Carboxylic acid, alcohol, DCC/DIC, DMAPMild conditions, high yields, suitable for sensitive substrates. wikipedia.orgnih.gov
Standard Acid-Catalyzed Esterification Carboxylic acid, alcohol, strong acid catalystReversible reaction, often requires removal of water to drive to completion.

An alternative to the Steglich esterification is the use of other coupling agents or the direct acid-catalyzed reaction between quinolin-6-ol and 4-methylbenzoyl chloride. However, the Steglich protocol is often preferred for its mildness and efficiency. wikipedia.orgorganic-chemistry.org

Activation of 4-Methylbenzoic Acid Derivatives

The formation of an ester linkage between a quinoline moiety and a benzoate (B1203000) derivative necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the hydroxyl group of the quinolinol. For the synthesis of this compound, 4-methylbenzoic acid must be converted into a more reactive species. Common methods for this activation include:

Acyl Halide Formation: 4-methylbenzoic acid can be treated with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive 4-methylbenzoyl chloride. This acyl chloride can then readily react with quinolin-6-ol in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine (B128534), to yield the desired ester.

Acid Anhydride (B1165640) Formation: Another approach involves the formation of a mixed or symmetric anhydride. For instance, reacting 4-methylbenzoic acid with another carboxylic acid derivative, such as acetic anhydride, can generate a reactive anhydride intermediate.

Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to promote the direct esterification of carboxylic acids and alcohols. These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the alcohol.

Regioselective Esterification on the Quinoline Core

The quinoline ring system possesses multiple positions where functionalization can occur. When synthesizing this compound, the esterification must be directed specifically to the hydroxyl group at the C-6 position of the quinoline nucleus. The inherent reactivity of the different positions on the quinoline ring can influence this regioselectivity. However, starting with a pre-functionalized quinoline, such as quinolin-6-ol, ensures that the esterification occurs at the desired location.

In cases where multiple hydroxyl groups might be present on the quinoline core, protecting groups may be employed to block reaction at undesired sites, thus ensuring regioselective esterification at the C-6 position. The choice of solvent and reaction conditions can also play a crucial role in controlling the regioselectivity of the reaction.

Convergent and Linear Synthesis Pathways to Quinolinyl Benzoate Esters

The synthesis of quinolinyl benzoate esters can be approached through either a linear or a convergent strategy.

Assembly of Quinoline and Benzoate Moieties via Ester Linkage Formation

The crucial step in the synthesis of this compound is the formation of the ester bond between the quinolin-6-ol and the activated 4-methylbenzoic acid derivative. This is typically achieved through standard esterification protocols. For example, the reaction of 4-methylbenzoyl chloride with quinolin-6-ol in the presence of a base like pyridine or triethylamine in an inert solvent such as dichloromethane (B109758) or chloroform (B151607) at room temperature would be a common procedure.

The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) to determine when the starting materials have been consumed. Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the base and any unreacted acid chloride, followed by drying and purification of the crude product, often by column chromatography or recrystallization.

Microwave-Assisted Synthetic Procedures for Quinoline Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. acs.orgnih.gov The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products compared to conventional heating methods. nih.govlew.ronih.gov

In the context of quinoline derivative synthesis, microwave assistance can be applied to various steps, including the initial formation of the quinoline ring and the subsequent functionalization and esterification reactions. acs.orglew.ro The rapid heating provided by microwaves can overcome activation energy barriers more efficiently, leading to faster and cleaner reactions. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Quinoline Derivatives lew.ro

Reaction Step Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours Minutes
Yield Moderate to Good Good to Excellent

| Purity | Often requires extensive purification | Generally higher purity |

Application of Phase-Transfer Catalysis in Quinoline Synthesis

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants that are located in different immiscible phases (e.g., an aqueous phase and an organic phase). crdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt or a crown ether, facilitates the transfer of one of the reactants (usually an anion) from the aqueous phase to the organic phase where the reaction can occur. crdeepjournal.orgyoutube.com

In the synthesis of quinoline esters, PTC can be particularly useful for the esterification step, especially when using an alkali metal salt of quinolin-6-ol and an alkyl halide derivative of the benzoate moiety. knust.edu.gh The catalyst transports the quinolinolate anion into the organic phase to react with the benzoate derivative. crdeepjournal.org This method can offer advantages such as milder reaction conditions, increased reaction rates, and the use of less expensive reagents and solvents. crdeepjournal.org

Utilization of Hypervalent Iodine Reagents in Benzoate Synthesis

Hypervalent iodine reagents have gained significant attention in organic synthesis as versatile and environmentally friendly oxidizing agents and electrophilic sources. arkat-usa.orgresearchgate.net Reagents such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PhI(OCOCF₃)₂) can be used to promote a variety of transformations, including the synthesis of aryl esters. arkat-usa.orgnih.gov

For the synthesis of benzoates, hypervalent iodine reagents can be employed in several ways. For instance, they can facilitate the direct arylation of carboxylic acids, although this is less common for forming simple benzoate esters. More relevantly, they can be used in the oxidative coupling of an aryl precursor with a carboxylate. Diaryliodonium salts, a class of hypervalent iodine reagents, are effective arylating agents for a wide range of nucleophiles, including carboxylates. researchgate.net These reagents offer mild reaction conditions and high selectivity. researchgate.net

Table 2: Common Hypervalent Iodine Reagents in Organic Synthesis arkat-usa.org

Reagent Name Abbreviation Common Applications
(Diacetoxyiodo)benzene DIB, PIDA Oxidation of alcohols, phenols; cyclizations
[Bis(trifluoroacetoxy)iodo]benzene BTI, PIFA Oxidative cyclizations, dearomatization
Phenyliodine(III) dichloride PhICl₂ Chlorination of alkenes and alkynes

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound and its analogues is highly dependent on carefully controlled reaction parameters. Key areas for optimization include the choice of solvent, temperature, catalyst system, and subsequent purification methods.

The selection of an appropriate solvent and the precise control of temperature are fundamental to maximizing reaction rates and yields in both the esterification and quinoline formation steps.

For Esterification: The formation of the ester bond, typically between a phenol (B47542) (like 6-hydroxyquinoline) and a carboxylic acid or its more reactive derivative (like 4-methylbenzoyl chloride), is often performed via methods like the Schotten-Baumann reaction. iitk.ac.inrajdhanicollege.ac.in This reaction is commonly carried out in a two-phase system, such as dichloromethane and water, at or slightly above room temperature. iitk.ac.in The use of a base like pyridine or aqueous sodium hydroxide (B78521) is standard. iitk.ac.inbyjus.com For less reactive phenols, more forcing conditions might be necessary. The choice of solvent can be critical; for instance, in related esterifications of phenols, N,N-dimethylformamide (DMF) at 70 °C has proven effective. arkat-usa.org

For Annulation (Quinoline Synthesis): The construction of the quinoline ring, often achieved through a Friedländer annulation, is significantly influenced by solvent and temperature. wikipedia.org While traditional methods often use organic solvents like ethanol (B145695) under reflux, modern approaches have explored more environmentally benign or even solvent-free conditions. nih.govorganic-chemistry.org For example, some Friedländer syntheses can be conducted in water at 70°C without a catalyst. organic-chemistry.org Solvent-free conditions, often at elevated temperatures (80°C to 100°C), have also been shown to be highly effective, leading to high yields and short reaction times. nih.govnih.govacs.org Microwave-assisted syntheses can further accelerate the reaction, with temperatures around 160°C for very short durations (e.g., 5 minutes) in solvents like acetic acid. researchgate.net

The following table summarizes the impact of different solvents and temperatures on the yield of analogous quinoline synthesis reactions.

Table 1: Effect of Solvent and Temperature on Quinoline Synthesis Yields
Reaction TypeSolventTemperature (°C)Reaction TimeYield (%)Reference
Friedländer SynthesisWater703 h97 organic-chemistry.org
Friedländer SynthesisEthanol (Reflux)~78Not SpecifiedGood nih.gov
Friedländer SynthesisSolvent-Free1003-6 h93 nih.gov
Friedländer SynthesisSolvent-Free9015-60 min85-96 nih.gov
Friedländer Synthesis (Microwave)Acetic Acid1605 minGood to Excellent researchgate.net

The choice of catalyst and its concentration (loading) are pivotal for both the esterification and the quinoline ring-forming annulation steps.

For Esterification: The esterification of phenols can be challenging due to their lower nucleophilicity compared to aliphatic alcohols. arkat-usa.org Therefore, activated acylating agents like acyl chlorides are often used in a base-catalyzed Schotten-Baumann reaction. youtube.comyoutube.com Common bases include pyridine and 4-dimethylaminopyridine (DMAP), which act as acyl-transfer catalysts. jkchemical.comresearchgate.net Alternatively, direct esterification of phenols with carboxylic acids can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC) with a DMAP catalyst. researchgate.net Another approach involves using pivalic anhydride and a sodium thiosulfate (B1220275) catalyst (30 mol%) in DMF. arkat-usa.org

For Annulation: The Friedländer synthesis of quinolines can be catalyzed by a wide range of substances, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids, and heterogeneous catalysts. wikipedia.orgorganic-chemistry.org Recent advancements focus on green and reusable catalysts. Ionic liquids, such as [Hbim]BF₄, have been shown to be highly efficient, particularly under solvent-free conditions at 100°C. nih.gov Nanocatalysts, like magnetite (Fe₃O₄) nanoparticles functionalized with acidic groups, are also effective, allowing for high yields with low catalyst loading (e.g., 10-20 mg) under solvent-free conditions at 80-90°C. nih.govacs.org Solid-supported catalysts, such as Amberlyst-15 or silica-supported p-TSA, offer advantages like easy separation and reusability. nih.gov

The table below provides an overview of various catalysts and their effectiveness in analogous reactions.

Table 2: Catalyst Screening for Esterification and Annulation
ReactionCatalystCatalyst LoadingConditionsYield (%)Reference
Phenolic EsterificationNa₂S₂O₃·5H₂O30 mol %DMF, 70°C77 arkat-usa.org
Friedländer Annulation[Hbim]BF₄ (Ionic Liquid)Not SpecifiedSolvent-Free, 100°C93 nih.gov
Friedländer AnnulationFe₃O₄-IL-HSO₄ (Nanocatalyst)20 mgSolvent-Free, 90°C85-96 nih.gov
Friedländer AnnulationAmberlyst-15Not SpecifiedEthanol, RefluxGood nih.gov
Friedländer AnnulationCeric Ammonium Nitrate10 mol %Ambient TemperatureGood nih.gov

Effective purification of the final product and synthetic intermediates is essential for obtaining high-purity this compound. Common methods include extraction, chromatography, and recrystallization.

Intermediates: For intermediates like 6-hydroxyquinoline (B46185), purification might involve acid-base workups to remove byproducts. nih.gov Crude intermediates can sometimes be carried forward to the next step without extensive purification. nih.gov

Final Product (Ester):

Extraction: After the esterification reaction, a standard workup involves quenching the reaction with water and extracting the product into an organic solvent like diethyl ether or ethyl acetate. iitk.ac.in The organic layer is then washed, often with a sodium carbonate solution to remove unreacted acidic starting materials, dried, and concentrated. iitk.ac.infrontiersin.org

Chromatography: Column chromatography over silica (B1680970) gel is a standard method for purifying quinoline derivatives and esters. rac.ac.in The choice of eluent (solvent system) is critical; common systems include mixtures of hexane (B92381) and ethyl acetate. rac.ac.in For certain quinoline derivatives, automated reversed-phase column chromatography has been used effectively. nih.gov High-speed counter-current chromatography has also been employed for purifying complex mixtures of quinoline compounds. nih.gov

Recrystallization: This is a final purification step to obtain highly pure crystalline material. The choice of solvent is crucial. For quinoline derivatives, solvents like acetonitrile (B52724) or ethanol are often used. rac.ac.ingoogle.com The process typically involves dissolving the crude product in a hot solvent, followed by cooling to induce crystallization, filtration, and drying. google.com

The following table outlines common purification techniques for related compounds.

Table 3: Purification Strategies for Esters and Quinoline Derivatives
Compound TypePurification MethodDetailsReference
EsterExtractionWash with Na₂CO₃ solution to remove acidic impurities. frontiersin.org
Quinoline DerivativeColumn ChromatographySilica gel with ethyl acetate/hexane eluent. rac.ac.in
Quinoline DerivativeRecrystallizationDissolve in hot acetonitrile, cool to precipitate. google.com
EsterDistillationUsed to remove volatile impurities or isolate volatile esters. youtube.com
Quinoline DerivativeAutomated Reversed Phase ChromatographyEffective for complex mixtures of quinoline analogues. nih.gov

Spectroscopic Characterization and Structural Elucidation of Quinolin 6 Yl 4 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing granular details about the chemical environment of individual atoms.

Proton (¹H) NMR Analysis: Chemical Shift Assignments and Spin-Spin Coupling

The ¹H NMR spectrum of Quinolin-6-yl 4-methylbenzoate, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals a series of distinct signals corresponding to the different sets of protons within the molecule. The aromatic region of the spectrum is particularly complex, showcasing signals for the protons of both the quinoline (B57606) and the 4-methylbenzoate moieties.

The protons on the 4-methylbenzoate ring typically appear as two doublets in the downfield region of the spectrum. The protons ortho to the carbonyl group are expected to resonate at a lower field (higher ppm value) compared to the protons meta to the carbonyl group due to the electron-withdrawing nature of the ester functionality. The methyl group protons on this ring will appear as a sharp singlet, typically around 2.4 ppm.

The quinoline ring protons present a more intricate pattern due to the heterocyclic nature of the ring system and the varied electronic environments. The chemical shifts are influenced by the nitrogen atom and the fused benzene (B151609) ring. Spin-spin coupling between adjacent protons provides valuable connectivity information, observed as multiplets (doublets, triplets, doublet of doublets). For instance, the proton at position 2 of the quinoline ring often appears as a doublet of doublets due to coupling with protons at positions 3 and 4.

Interactive Table 1: ¹H NMR Chemical Shift Assignments for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Quinoline H-2Valuee.g., ddValue
Quinoline H-3Valuee.g., tValue
Quinoline H-4Valuee.g., dValue
Quinoline H-5Valuee.g., dValue
Quinoline H-7Valuee.g., ddValue
Quinoline H-8Valuee.g., dValue
4-methylbenzoate H-2', H-6'Valuee.g., dValue
4-methylbenzoate H-3', H-5'Valuee.g., dValue
4-methylbenzoate -CH₃Valuee.g., sN/A
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrumentation used. The values in this table are representative.

Carbon-13 (¹³C) NMR Analysis: Carbon Environments and Quaternary Carbons

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, detailing the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbonyl carbon of the ester group is readily identifiable by its characteristic downfield chemical shift, typically in the range of 165-175 ppm. The carbon atoms of the aromatic rings appear in the region of approximately 110-150 ppm. The chemical shifts of the quinoline carbons are influenced by the electronegativity of the nitrogen atom, leading to a wider range of values compared to the benzoyl carbons.

Quaternary carbons, which are carbons not directly bonded to any hydrogen atoms, are also observed in the ¹³C NMR spectrum. These include the carbon atom of the ester linkage on the quinoline ring (C-6), the carbon attached to the methyl group on the benzoate (B1203000) ring (C-4'), the ipso-carbon of the benzoate ring (C-1'), and the carbon atoms at the fusion of the two rings in the quinoline moiety (C-4a and C-8a).

Interactive Table 2: ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Carbonyl C=OValue
Quinoline C-2Value
Quinoline C-3Value
Quinoline C-4Value
Quinoline C-4aValue
Quinoline C-5Value
Quinoline C-6Value
Quinoline C-7Value
Quinoline C-8Value
Quinoline C-8aValue
4-methylbenzoate C-1'Value
4-methylbenzoate C-2', C-6'Value
4-methylbenzoate C-3', C-5'Value
4-methylbenzoate C-4'Value
4-methylbenzoate -CH₃Value
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific instrumentation used. The values in this table are representative.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Unequivocal Assignments

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are spin-spin coupled. Cross-peaks in the COSY spectrum connect protons that are on adjacent carbon atoms, allowing for the tracing of the proton connectivity throughout the molecule's spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, providing a direct map of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying the connectivity across quaternary carbons and ester linkages, thereby piecing together the different fragments of the molecule. For instance, a correlation between the protons on the benzoate ring and the carbonyl carbon, and a correlation between the quinoline protons and the same carbonyl carbon would confirm the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The experimentally measured exact mass is compared to the calculated theoretical mass for the proposed chemical formula (C₁₇H₁₃NO₂), and a close match confirms the elemental composition.

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used in mass spectrometry, each providing different types of information.

Electron Ionization (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. The resulting mass spectrum displays a series of fragment ions, which can be analyzed to deduce the structure of the molecule. Key fragmentation pathways for this compound would likely involve the cleavage of the ester bond, leading to the formation of a quinolin-6-ol radical cation and a 4-methylbenzoyl cation, or vice versa.

Electrospray Ionization (ESI-MS): ESI is a softer ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound. For this compound, the ESI mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule.


Fragmentation Pathway Analysis of Quinolinyl Benzoate Esters

The analysis of fragmentation patterns in the mass spectra of quinolinyl benzoate esters provides valuable insights into their molecular structure. In electron ionization mass spectrometry (EI-MS), the initial event is the formation of a molecular ion (M+•), which then undergoes a series of fragmentation reactions to produce smaller, characteristic ions. chempap.org

For aromatic esters, a common fragmentation pathway involves the cleavage of the ester bond. libretexts.org This can occur in two primary ways:

Cleavage of the C-O bond between the carbonyl carbon and the quinolinyl oxygen. This results in the formation of a benzoyl cation and a quinolinoxy radical. The benzoyl cation can then undergo further fragmentation.

Cleavage of the O-C bond of the quinoline ring. This leads to the formation of a quinolinyl cation and a benzoate radical.

Another significant fragmentation pathway, particularly for esters with alkyl substituents on the aromatic rings, is the McLafferty rearrangement. youtube.com This process involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. youtube.com This rearrangement results in the formation of a neutral alkene molecule and a new radical cation. youtube.com

The fragmentation of the quinoline ring itself is also a key feature. A characteristic fragmentation of the quinoline moiety is the expulsion of a molecule of hydrogen cyanide (HCN), leading to an ion with a mass-to-charge ratio (m/z) that is 27 units less than the quinoline-containing fragment. chempap.org Further fragmentation of the quinoline ring system can also occur, providing additional structural information. nih.gov

The specific fragmentation pathway of this compound would be expected to exhibit a combination of these general patterns. The initial molecular ion would likely undergo cleavage of the ester linkage, leading to the formation of either a 4-methylbenzoyl cation (m/z 119) or a quinolin-6-yloxy radical, and a quinolin-6-yl cation (m/z 128) or a 4-methylbenzoate radical. The presence of the methyl group on the benzoate ring could also lead to the formation of a tropylium (B1234903) ion (m/z 91) through rearrangement and loss of CO.

Table 1: Predicted Fragmentation Ions for this compound

Fragment Ion m/z (Mass-to-Charge Ratio) Proposed Structure/Origin
[C₁₇H₁₃NO₂]⁺•263Molecular Ion
[C₈H₇O]⁺1194-methylbenzoyl cation
[C₉H₇N]⁺•129Quinoline radical cation
[C₉H₆N]⁺128Quinolin-6-yl cation
[C₇H₇]⁺91Tropylium ion
[C₈H₅O]⁺117Loss of H₂ from 4-methylbenzoyl cation
[C₆H₄]⁺•76From further fragmentation of quinoline

Infrared (IR) Spectroscopy

Identification of Characteristic Functional Group Vibrations (e.g., C=O, C-O, C=N, Aromatic C-H)

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display a series of characteristic absorption bands corresponding to the vibrations of its specific functional groups. libretexts.org

The most prominent and easily identifiable peak in the IR spectrum of an ester is the carbonyl (C=O) stretching vibration . For aromatic esters, this band typically appears in the region of 1730-1715 cm⁻¹ . pressbooks.pub The conjugation of the carbonyl group with the aromatic ring slightly lowers the frequency compared to saturated esters.

The C-O stretching vibrations of the ester group are also characteristic and typically appear as two distinct bands. The asymmetric C-O stretch is usually found in the range of 1300-1200 cm⁻¹ , while the symmetric stretch is observed between 1150-1000 cm⁻¹ . libretexts.org

The quinoline ring itself gives rise to several characteristic vibrations. The C=N stretching vibration within the quinoline ring is expected to appear in the region of 1620-1580 cm⁻¹ . The aromatic C-H stretching vibrations of both the quinoline and benzoate rings will be observed as a group of sharp peaks above 3000 cm⁻¹ , typically in the range of 3100-3000 cm⁻¹ . libretexts.org

The aromatic C=C stretching vibrations from both aromatic rings will produce a series of medium to weak bands in the region of 1600-1450 cm⁻¹ . researchgate.net Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern of the aromatic rings, will appear in the fingerprint region below 900 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Ester C=OStretch1730-1715
Ester C-OAsymmetric Stretch1300-1200
Ester C-OSymmetric Stretch1150-1000
Quinoline C=NStretch1620-1580
Aromatic C-HStretch3100-3000
Aromatic C=CStretch1600-1450
Aromatic C-HOut-of-plane Bend< 900

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique would provide a detailed molecular structure of this compound in the solid state, revealing the conformation of the molecule and how the molecules pack together in the crystal lattice. iucr.org

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a diffraction pattern of spots. The positions and intensities of these spots are used to calculate the electron density distribution within the crystal, from which the positions of the individual atoms can be determined.

For this compound, the crystal structure would reveal the relative orientation of the quinoline and 4-methylbenzoate moieties. The planarity of the quinoline and benzene rings would be confirmed, and the dihedral angle between these two aromatic systems would be precisely measured. nih.gov

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The data obtained from single-crystal X-ray diffraction allows for a detailed analysis of the geometric parameters of the molecule, including bond lengths, bond angles, and torsion angles. iucr.orgresearchgate.net These parameters provide fundamental information about the bonding and conformation of this compound.

Bond lengths are the distances between the nuclei of two bonded atoms. For the aromatic rings, the C-C bond lengths are expected to be intermediate between those of a single and a double bond, typically in the range of 1.36 to 1.41 Å. The C=O bond of the ester group will be around 1.20 Å, and the C-O single bonds of the ester will be approximately 1.34 Å and 1.45 Å. nih.gov

Bond angles are the angles between three connected atoms. In the aromatic rings, the C-C-C bond angles will be close to the ideal 120° for sp² hybridized carbon atoms. The bond angles around the ester group will also be approximately 120°.

Torsion angles , also known as dihedral angles, describe the rotation around a chemical bond. A key torsion angle in this compound would be the one defining the orientation of the 4-methylbenzoate group relative to the quinoline ring. This angle would indicate the degree of twisting between the two aromatic systems.

Table 3: Representative Bond Lengths and Angles for this compound (Predicted)

Bond/Angle Parameter Expected Value
C=O (ester)Bond Length~1.20 Å
C-O (ester, acyl)Bond Length~1.34 Å
C-O (ester, quinolinyl)Bond Length~1.40 Å
C-C (aromatic)Bond Length1.36 - 1.41 Å
C-N (quinoline)Bond Length~1.37 Å
O-C=O (ester)Bond Angle~123°
C-O-C (ester)Bond Angle~118°
C-C-C (aromatic)Bond Angle~120°

Intramolecular Interactions (e.g., Hydrogen Bonding)

While this compound does not possess any strong hydrogen bond donors like O-H or N-H groups, the crystal structure analysis can reveal the presence of weaker intramolecular and intermolecular interactions that influence the molecular conformation and crystal packing. nih.gov

Weak intramolecular C-H···O hydrogen bonds might exist between a hydrogen atom on the quinoline or benzoate ring and the carbonyl oxygen of the ester group. These interactions, although weak, can contribute to stabilizing a particular conformation of the molecule.

Intermolecular interactions play a crucial role in the packing of the molecules in the crystal lattice. These can include C-H···O hydrogen bonds between molecules, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. The quinoline and benzoate rings can stack in various arrangements (e.g., face-to-face, offset face-to-face) to maximize attractive forces. The specific nature and geometry of these interactions would be determined from the crystal structure analysis.

Dihedral Angle Analysis of Quinoline and Benzoate Ring Systems

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental or computational data regarding the dihedral angle between the quinoline and benzoate ring systems of this compound. This critical parameter, which defines the three-dimensional orientation of the two aromatic moieties relative to each other, has not been reported in the available literature.

Further research, including single-crystal X-ray diffraction analysis or computational modeling of this compound, would be required to determine the precise dihedral angle and provide a complete picture of its molecular structure.

Biological Activity Studies and Mechanistic Insights of Quinolin 6 Yl 4 Methylbenzoate and Analogues

In Vitro Biological Evaluations of Quinolinyl Benzoate (B1203000) Derivatives

Antimicrobial Activity (Antibacterial, Antifungal) Against Various Strains

Quinoline (B57606) derivatives have been extensively studied for their potential as antimicrobial agents. nih.gov Various analogues have demonstrated notable activity against both bacterial and fungal pathogens.

Antibacterial Activity: A study on benzo[f]quinolinium derivatives revealed significant antibacterial activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov In another study, newly synthesized quinoline derivatives showed excellent minimum inhibitory concentration (MIC) values (ranging from 3.12 to 50 µg/mL) against bacterial strains such as Bacillus cereus, Staphylococcus spp., Pseudomonas spp., and Escherichia coli. researchgate.netnih.gov Specifically, compounds with cyano and nitro group substitutions have been observed to be more effective in inhibiting bacterial strains.

Antifungal Activity: The same series of benzo[f]quinolinium derivatives that showed antibacterial effects also exhibited excellent antifungal activity against Candida albicans, with some compounds showing higher potency than the control drug, nystatin. nih.gov Similarly, other novel quinoline derivatives were found to be potentially active against fungal strains like Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. researchgate.netnih.gov

Table 1: Antimicrobial Activity of Selected Quinoline Derivatives

Compound Type Test Organism Activity/Measurement Reference
Benzo[f]quinolinium salts Staphylococcus aureus Good antibacterial activity nih.gov
Benzo[f]quinolinium salts Candida albicans Excellent antifungal activity nih.gov
Substituted quinoline derivatives Bacillus cereus, Staphylococcus spp. MIC: 3.12-50 µg/mL researchgate.netnih.gov
Substituted quinoline derivatives Pseudomonas spp., Escherichia coli MIC: 3.12-50 µg/mL researchgate.netnih.gov
Substituted quinoline derivatives A. flavus, A. niger, F. oxysporum, C. albicans Potentially active researchgate.netnih.gov

Antimalarial Efficacy Against Parasitic Strains

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with drugs like chloroquine (B1663885) and mefloquine (B1676156) being prime examples. nih.govnih.gov Research continues to explore new quinoline-based compounds to combat drug-resistant strains of Plasmodium falciparum. nih.govrsc.org

Hybrid molecules incorporating the quinoline structure have shown promise. For instance, dual quinoline-hybrid compounds have demonstrated activity against the 3D7 strain of P. falciparum. rsc.org One such derivative, DEQ, was found to be the most active in this series, with a nanomolar range of efficacy. rsc.org Another study on 1,2,3-triazol-1-yl quinoline derivatives reported a compound with an IC₅₀ value of 1.4 µM against the W2 chloroquine-resistant strain. nih.gov Furthermore, salts of aminoquinolines with hydroxyaromatic acids have shown higher antimalarial activity than their parent components, with IC₅₀ values ranging from 5.9 to 20.3 μM against a chloroquine-resistant strain. researchgate.net

**Table 2: Antimalarial Activity of Quinoline Derivatives Against *P. falciparum***

Compound/Derivative Strain Potency (IC₅₀) Reference
DEQ (quinoline-hybrid) 3D7 Nanomolar range rsc.org
1,2,3-triazol-1-yl quinoline derivative W2 (CQR) 1.4 µM nih.gov
Aminoquinoline salts Chloroquine-resistant 5.9-20.3 μM researchgate.net
2,8-bis-(trifluoromethyl)quinoline derivative W2 (CQR) 0.083 µM nih.gov

Antitumor and Antiproliferative Activities Against Human Cancer Cell Lines

Quinoline derivatives have emerged as a significant class of compounds with potent antitumor and antiproliferative properties. nih.gov Their mechanism of action often involves the inhibition of key cellular processes like tubulin polymerization.

A series of 2-substituted quinolin-4-yl-benzenesulfonate derivatives were synthesized and evaluated for their antiproliferative activity. nih.gov Several of these compounds, particularly 2-phenyl-6-pyrrolidinyl-4-quinoline sulfonate analogues and a 4'-nitrophenyl sulfonate derivative, displayed superior cytotoxicity against various human cancer cell lines. nih.gov Mechanistic studies revealed that these compounds inhibit tubulin polymerization by targeting the vinblastine (B1199706) binding site, leading to mitotic arrest and subsequent apoptosis. nih.gov Another study on quinazoline (B50416) derivatives, which are structurally related to quinolines, identified a compound with strong antiproliferative activity (IC₅₀ values from 0.1 to 0.3 µM) against a panel of cancer cell lines including lung, colon, breast, prostate, and cervical cancer. nih.gov This compound was also found to inhibit tubulin polymerization by binding to the colchicine (B1669291) site. nih.gov

Table 3: Antiproliferative Activity of Quinoline and Quinazoline Derivatives

Compound Class Cancer Cell Lines Potency (IC₅₀) Mechanism of Action Reference
2-substituted quinolin-4-yl-benzenesulfonates Human lymphoblastic leukemia, various solid tumors Superior cytotoxicity for specific analogues Inhibition of tubulin polymerization nih.gov
Quinazoline derivative (PVHD121) A549 (lung), HCT116 (colon), MCF7 (breast), PC3 (prostate), HeLa (cervical) 0.1 - 0.3 µM Inhibition of tubulin polymerization (colchicine binding site) nih.gov

Receptor Agonism/Antagonism Studies (e.g., Cannabinoid Receptors CB1 and CB2)

The cannabinoid receptors CB1 and CB2 are key components of the endocannabinoid system and are involved in various physiological processes. youtube.com While the direct interaction of Quinolin-6-yl 4-methylbenzoate with cannabinoid receptors is not extensively documented, research on related heterocyclic structures provides insights into potential activities.

The CB1 and CB2 receptors, both G protein-coupled receptors (GPCRs), recognize multiple classes of agonist and antagonist compounds. nih.gov Structural analogues of cannabinoids, such as those in the cannabinol (B1662348) (CBN) series, have been studied for their binding affinity to these receptors. nih.gov It has been observed that modifications, such as the removal of a phenolic hydroxyl group, can significantly alter the binding affinity and selectivity for CB1 and CB2 receptors. nih.gov While specific studies on quinolinyl benzoates are lacking, the development of structurally diverse ligands for cannabinoid receptors, including dihydroquinoline-3-carboxamides, suggests that the quinoline scaffold could be a viable template for designing new CB1/CB2 receptor modulators. researchgate.net

Enzyme Inhibition Assays (e.g., Phosphatases, EGFR)

Enzyme inhibition is a common mechanism of action for many therapeutic agents. nih.gov Quinoline derivatives have been investigated for their ability to inhibit various enzymes, including those involved in cancer and microbial infections.

For instance, certain quinoline derivatives have been designed as inhibitors of peptide deformylase (PDF), an enzyme essential for bacterial growth. researchgate.netnih.gov In the context of cancer, some 2-substituted quinolin-4-yl-benzenesulfonate derivatives have been shown to inhibit tubulin polymerization, which is a form of enzyme inhibition targeting the dynamics of the microtubule cytoskeleton. nih.gov Furthermore, the structurally similar quinazoline scaffold has been a source of potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. While direct evidence for this compound as a phosphatase or EGFR inhibitor is not prominent, the broader class of quinoline derivatives holds potential for such activities. Studies on food preservatives have also utilized enzyme inhibition assays, showing that sodium benzoate can inhibit NAD(P)H:FMN oxidoreductase. nih.gov

Structure-Activity Relationship (SAR) Analysis of Quinolinyl Benzoates

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. georgiasouthern.edu For quinoline derivatives, SAR analyses have provided valuable insights into the structural features required for their antimicrobial, antimalarial, and anticancer effects. nih.govmdpi.comresearchgate.net

In antimicrobial quinoline derivatives, the presence and position of substituents on the quinoline ring are critical. For example, the introduction of a chloro group at the 7-position of a related imidazobenzothiazole scaffold was found to enhance cytotoxic activity. mdpi.com In another study, replacing the quinazoline core with a quinoline core was explored to understand the importance of the nitrogen atoms for biological activity. nih.gov

For antimalarial activity, modifications to the 4-aminoquinoline (B48711) core have been extensively studied to overcome drug resistance. nih.gov The nature of the substituent at the 7-position of the quinoline ring and the side chain attached to the 4-amino group significantly influence potency.

In the context of anticancer activity, SAR studies of quinazoline derivatives have shown that substitutions at the 2- and 4-positions of the core can lead to more potent tubulin inhibitors. nih.gov For 2-substituted quinolin-4-yl-benzenesulfonate analogues, the nature of the substituent at the 2-position and on the benzenesulfonate (B1194179) ring dictates the antiproliferative potency. nih.gov Specifically, a phenyl group at the 2-position combined with a pyrrolidinyl group at the 6-position of the quinoline ring resulted in superior cytotoxicity. nih.gov These findings underscore the importance of systematic structural modifications in the development of effective quinoline-based therapeutic agents.

Impact of Substituent Modifications on Biological Potency

The biological potency of quinoline-based compounds can be significantly altered by modifying the substituents on the aromatic rings. Structure-activity relationship (SAR) studies on related quinoline and quinazoline scaffolds have established several key principles. For instance, the nature, size, and position of substituent groups can influence receptor binding, cell permeability, and metabolic stability. nih.govnih.gov

In studies on 4-phenyl-2-quinolones, methoxy (B1213986) substitutions on the quinolone core were found to have a pronounced effect on anticancer activity. mdpi.com Specifically, 6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one demonstrated excellent antiproliferative activity against colon (COLO205) and lung (H460) cancer cell lines, whereas compounds with tri-methoxy substitutions showed no significant anticancer effects. mdpi.com This highlights that a simple increase in the number of a particular substituent does not guarantee enhanced potency. Similarly, research on pyrazolo[4,5-c]quinolines showed that substituents at different positions on an aryl ring have distinct effects; some are involved in steric interactions with a receptor, while others engage in hydrophobic interactions. nih.gov

These findings suggest that for this compound, modifications to either the quinoline or the benzoate ring would likely result in significant changes in biological activity. The table below illustrates the generalized impact of such modifications based on principles derived from related compounds.

Table 1: Predicted Impact of Substituent Modifications on Biological Potency

Modification Site Substituent Type Predicted Impact on Potency Rationale based on Analogue Studies
Benzoate Ring (para-position) Replacement of -CH₃ with -OCH₃ Potential Increase Methoxy groups can alter electronic properties and form additional hydrogen bonds, which has been shown to enhance activity in some quinoline analogues. mdpi.com
Benzoate Ring (para-position) Replacement of -CH₃ with -CF₃ Potential Increase or Decrease A trifluoromethyl group significantly alters electronic properties and hydrophobicity, which can either improve or hinder receptor interaction depending on the target.
Quinoline Ring Addition of a hydroxyl (-OH) group Potential Increase Hydroxyl groups can act as hydrogen bond donors and acceptors, potentially increasing binding affinity. researchgate.net
Quinoline Ring Addition of a halogen (e.g., -Cl) Potential Increase Halogens can increase lipophilicity, aiding cell membrane passage, and can participate in halogen bonding, potentially enhancing target affinity. frontiersin.org
Ester Linkage Replacement with Amide Linkage Significant Change An amide linkage introduces a hydrogen bond donor (-NH-), fundamentally altering the molecule's electronic and bonding properties compared to the ester's oxygen.

Positional Isomerism and its Influence on Activity

Positional isomerism, which concerns the specific attachment points of functional groups on a molecular scaffold, plays a critical role in determining the biological and chemical properties of quinoline derivatives. rsc.orgnih.gov The location of the ester linkage on the quinoline ring (e.g., position 6 vs. position 8) can drastically alter a molecule's interaction with biological targets and its metabolic fate. rsc.orguni-saarland.de

Studies on mannose-quinoline conjugates revealed that different positional isomers exhibit varied antioxidant, antimicrobial, and antiproliferative activities. rsc.org Similarly, research on benzoic acid derivatives demonstrated that the antibacterial activity against E. coli was highly dependent on the position of hydroxyl and methoxyl substituents on the benzoic ring. nih.gov

Table 2: Influence of Isomerism on the Properties of Quinoline Derivatives

Compound Class Isomeric Positions Compared Observed Influence on Activity/Metabolism Reference
Quinolinyl Esters (SCRAs) Quinolin-8-yl Ester hydrolysis is a major metabolic pathway, indicating the lability of the ester bond at this position. uni-saarland.denih.gov
Mannose-Quinoline Conjugates Various positions Antioxidant, antimicrobial, and antiproliferative activities were all dependent on the specific regioisomer. rsc.org
Hydroxy/Methoxy Benzoic Acids Ortho, Meta, Para The position of the substituent on the benzoic ring significantly influenced antibacterial efficacy. nih.gov
Imazamethabenz-methyl Meta vs. Para The rate of chemical and direct photochemical degradation was faster for the meta isomer than the para isomer. nih.gov

Mechanistic Investigations of Biological Action

Understanding how a compound functions at a molecular level is essential for its development. This involves identifying its mode of action, its specific biological targets, and its metabolic journey within a biological system.

Proposed Modes of Molecular Action (e.g., Hydrogen Bonding Interactions)

The biological activity of quinoline derivatives is often mediated by specific non-covalent interactions with their target macromolecules. Hydrogen bonding is a particularly important mode of molecular action. helsinki.fi The structure of this compound contains key functional groups capable of forming such bonds: the nitrogen atom in the quinoline ring and the carbonyl oxygen of the ester group. nih.gov

Crystallographic studies of related compounds provide insight into these potential interactions. For example, the analysis of co-crystals formed between 6-methylquinoline (B44275) and various substituted benzoic acids reveals short, strong hydrogen bonds between the quinoline nitrogen and the carboxylic acid's hydroxyl group. researchgate.net In another study of an 8-hydroxyquinoline (B1678124) derivative, both intramolecular O—H⋯N hydrogen bonds and intermolecular O—H⋯O hydrogen bonds were observed, which dictated the formation of dimers in the crystal structure. nih.gov These observations strongly suggest that the quinoline nitrogen of this compound can act as a hydrogen bond acceptor, while the ester's carbonyl oxygen can also accept hydrogen bonds, enabling the molecule to anchor itself within a receptor's binding site. nih.govresearchgate.net

Target Identification and Binding Affinity Studies

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action. For quinoline derivatives, a range of biological targets has been identified, including enzymes and structural proteins. nih.govnih.gov

While the direct target of this compound has not been reported, in silico target fishing studies on structurally similar compounds offer valuable clues. An investigation of 2-aryl-quinoline-4-carboxylic acid derivatives identified Leishmania major N-myristoyltransferase (LmNMT) as a highly probable target. frontiersin.org NMT is an essential enzyme in eukaryotes, making it an attractive drug target. The study used inverse virtual screening to predict the binding affinities of the quinoline derivatives to LmNMT, with calculated binding energies indicating stable interactions. frontiersin.org Other studies have identified different targets for quinoline-based scaffolds; for example, certain quinazoline derivatives inhibit tubulin polymerization by binding to the colchicine site, while others can interact with and stabilize G-quadruplex structures in DNA. nih.govnih.gov

Table 3: Potential Biological Targets for Quinoline Scaffolds Identified in Analogue Studies

Compound Class Identified/Proposed Target Method of Identification Reported Binding Affinity/Effect Reference
2-Aryl-quinoline-4-carboxylic acids Leishmania major N-myristoyltransferase (LmNMT) Inverse Virtual Screening (IVS) Binding energies from -9.3 to -12.3 kcal/mol. frontiersin.org
1-Phenyl-1-(quinazolin-4-yl)ethanols Tubulin (Colchicine binding site) In vitro polymerization and competition assays IC₅₀ values of 0.1 to 0.3 µM against various cancer cell lines. nih.gov
2,4-Disubstituted quinazolines c-myc promoter G-quadruplex EMSA, ITC, CD-melting Stabilization of G-quadruplex, leading to downregulation of ribosomal RNA synthesis. nih.gov

In Vitro Metabolic Fate and Isozyme Mapping (e.g., Cytochrome P450 Involvement)

The metabolic fate of a compound determines its duration of action and potential for drug-drug interactions. Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the phase I metabolism of many drugs and xenobiotics. nih.govnih.gov For quinoline-based compounds, metabolism often involves hydroxylation and other oxidative reactions catalyzed by various CYP isozymes. nih.govfrontiersin.org

Studies on quinolin-8-yl ester analogues provide a robust model for the likely metabolic fate of this compound. uni-saarland.denih.gov The primary metabolic step for these analogues is ester hydrolysis, catalyzed by carboxylesterases (hCES), which cleaves the ester bond to release the quinolinol and the corresponding carboxylic acid. uni-saarland.denih.gov Following this, the resulting quinolinol and other metabolites undergo further phase I metabolism. Isozyme mapping has identified several key CYP enzymes involved in the subsequent hydroxylation reactions.

Table 4: Cytochrome P450 Isozymes Implicated in the Metabolism of Quinoline Analogues

CYP Isozyme Metabolic Reaction Substrate/Compound Class Reference
CYP3A4 Hydroxylation, N-dealkylation, O-dealkylation Quinoline carboxamides, Quinolin-8-yl esters uni-saarland.denih.gov
CYP2C9 Hydroxylation Quinolin-8-yl esters (QMMSB, QMiPSB) uni-saarland.denih.gov
CYP2C8 Hydroxylation Quinolin-8-yl esters (QMMSB, QMiPSB) uni-saarland.denih.gov
CYP3A5 Hydroxylation Quinolin-8-yl esters (QMMSB, QMiPSB) uni-saarland.denih.gov
CYP2C19 Hydroxylation Quinolin-8-yl ester (QMMSB) uni-saarland.de
CYP2E1 3-hydroxylation Quinoline nih.gov
CYP2A6 1-oxide and 5,6-diol formation Quinoline nih.gov

Based on this data, the metabolism of this compound is predicted to begin with ester hydrolysis. The resulting 6-hydroxyquinoline (B46185) and 4-methylbenzoic acid would then be substrates for various CYP enzymes, likely including CYP3A4 and members of the CYP2C family, leading to hydroxylated metabolites that can be more readily excreted. The involvement of multiple CYP isozymes suggests a low probability of drug-drug interactions resulting from the inhibition of a single enzyme. uni-saarland.de

No Publicly Available Computational Studies Found for this compound

Despite a thorough search of scientific literature and chemical databases, no specific computational or theoretical chemistry investigations for the compound this compound could be located.

While computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are widely used to investigate the properties of quinoline derivatives, it appears that "this compound" has not been the specific subject of such publicly available research.

Searches for data related to its electronic structure, reactivity, spectroscopic properties, energetic and mechanistic analysis, conformational analysis, noncovalent interactions, and molecular electrostatic potential have not yielded any specific studies for this particular molecule.

General information confirms the existence and basic chemical properties of this compound. However, the detailed computational analysis as outlined in the query is not present in the accessible scientific domain. Research in computational chemistry is vast, but it is possible that this specific compound has not yet been a focus of a published study, or the data resides in proprietary databases.

Therefore, the generation of an article with the requested detailed sections on the computational and theoretical chemistry of this compound is not possible at this time due to the absence of the necessary scientific data.

Computational and Theoretical Chemistry Investigations of Quinolin 6 Yl 4 Methylbenzoate

Prediction of Spectroscopic and Electronic Properties

Computational models are instrumental in predicting the spectroscopic and electronic behavior of Quinolin-6-yl 4-methylbenzoate, offering insights into its structure and potential applications in materials science.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations, particularly those employing Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule with remarkable accuracy. nih.gov For this compound, these predictions are invaluable for assigning experimental spectra and confirming the compound's structure.

The GIAO (Gauge-Including Atomic Orbital) method is a common approach for calculating NMR chemical shifts. Theoretical studies on related quinoline (B57606) derivatives have shown that the chemical shifts are highly sensitive to the electronic environment of each nucleus. For instance, the electron-withdrawing nature of the nitrogen atom in the quinoline ring and the carbonyl group in the benzoate (B1203000) moiety significantly influences the chemical shifts of nearby protons and carbons.

Unusual concentration-dependent chemical shift changes in ¹H NMR studies of quinoline derivatives have been observed, which are attributed to π-π stacking interactions between quinoline rings. uncw.eduuncw.edu Computational models can help to understand these intermolecular interactions and their effect on the NMR spectra. uncw.edu

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Quinoline C28.9150.5
Quinoline C37.4121.8
Quinoline C48.1136.2
Quinoline C57.8129.5
Quinoline C77.6128.9
Quinoline C88.2148.7
Quinoline C4a-128.3
Quinoline C8a-145.1
Benzoate C1'-129.8
Benzoate C2'/C6'7.9130.1
Benzoate C3'/C5'7.3129.4
Benzoate C4'-144.3
Methyl C (on benzoate)2.421.7
Carbonyl C-165.2

Note: These values are hypothetical and are presented for illustrative purposes based on typical shifts for similar structures. Actual experimental or more precise computational values may differ.

Quinoline derivatives are of significant interest for their potential nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. researchgate.netnih.gov Computational methods, such as DFT and time-dependent DFT (TD-DFT), are essential for predicting the NLO response of molecules like this compound. nottingham.ac.ukmdpi.com

The key parameters determining NLO activity are the first hyperpolarizability (β) and the second hyperpolarizability (γ). These properties arise from the interaction of the molecule with an applied electric field, leading to a nonlinear response. The magnitude of these hyperpolarizabilities is strongly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. nih.gov In this compound, the quinoline moiety can act as an electron-acceptor, while the 4-methylbenzoate group can be tuned to modulate the electronic properties.

Computational studies on similar quinoline-based Schiff bases and quinolidone derivatives have demonstrated their significant NLO potential. researchgate.netmdpi.com These studies often employ methods like CAM-B3LYP to accurately calculate the hyperpolarizabilities. mdpi.comnih.gov The theoretical investigation of this compound would involve optimizing its geometry and then computing its electronic properties and hyperpolarizabilities to assess its suitability for NLO applications.

Table 2: Hypothetical Calculated Nonlinear Optical Properties for this compound

PropertyCalculated Value (a.u.)
Dipole Moment (μ)3.5 D
Linear Polarizability (α)250 x 10⁻²⁴ esu
First Hyperpolarizability (β)1500 x 10⁻³⁰ esu

Note: These values are hypothetical and are presented for illustrative purposes based on data for related quinoline derivatives. Actual computational values may differ.

Reaction Mechanism Elucidation

Computational chemistry offers a window into the intricate details of chemical reactions, allowing for the characterization of transition states and the determination of reaction energy profiles. This knowledge is vital for optimizing synthetic routes to this compound.

The synthesis of this compound would likely involve the esterification of 6-hydroxyquinoline (B46185) with 4-methylbenzoyl chloride or a related activated carboxylic acid derivative. youtube.com Computational methods can be used to model this reaction and identify the key transition states.

A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. By characterizing the geometry and vibrational frequencies of the transition state, chemists can gain a deeper understanding of the reaction mechanism. For the esterification reaction, the transition state would likely involve the nucleophilic attack of the hydroxyl group of 6-hydroxyquinoline on the carbonyl carbon of the 4-methylbenzoyl chloride.

Computational studies on related reactions, such as the functionalization of quinoline N-oxides, have successfully identified and characterized transition state geometries. researchgate.net These studies provide a framework for investigating the synthesis of this compound.

The energetic profile of a reaction, often depicted as a reaction coordinate diagram, illustrates the energy changes that occur as reactants are converted into products. acs.org Computational chemistry can be used to calculate the energies of the reactants, intermediates, transition states, and products, thereby constructing the complete energetic profile for the synthesis of this compound. researchgate.net

For instance, a computational study on the dearomative reactions of quinolines has detailed the kinetic profile of the reaction, showing the concentration levels of intermediates over time. rsc.org A similar approach for the synthesis of this compound would involve calculating the free energy profile for the esterification reaction, providing valuable insights for optimizing reaction conditions such as temperature and catalyst choice. researchgate.net

Table 3: Hypothetical Energetic Data for the Synthesis of this compound

SpeciesRelative Free Energy (kcal/mol)
Reactants (6-hydroxyquinoline + 4-methylbenzoyl chloride)0.0
Transition State+15.2
Intermediate+2.5
Products (this compound + HCl)-5.8

Note: These values are hypothetical and are presented for illustrative purposes. Actual computational values would depend on the specific reaction pathway and level of theory used.

Future Research Directions and Potential Applications

Design and Synthesis of Novel Quinolin-6-yl 4-methylbenzoate Analogues

The rational design and synthesis of novel analogues of this compound are pivotal for optimizing its physicochemical properties and biological activity. Structure-activity relationship (SAR) studies are essential to guide these modifications. nih.gov Key strategies will involve systematic alterations to both the quinoline (B57606) and the 4-methylbenzoate portions of the molecule.

Modifications to the quinoline ring could include the introduction of various substituents at different positions. For instance, adding electron-donating groups (e.g., -CH₃, -OCH₃) or electron-withdrawing groups (e.g., -Cl, -F, -NO₂) can modulate the electronic properties, lipophilicity, and receptor-binding affinities of the molecule. researchgate.net Furthermore, the synthesis of polysubstituted analogues could lead to compounds with enhanced potency or selectivity. researchgate.net

On the benzoate (B1203000) side, the methyl group can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket. The ester linkage itself could be replaced by an amide or other bioisosteres to improve metabolic stability. The synthesis of a series of 2-aryl-6,7-methylenedioxyquinolin-4-one analogs has previously demonstrated how structural modifications can lead to potent antitumor agents. nih.gov

Future work should focus on creating a diverse library of analogues for comprehensive screening.

Table 1: Potential Analogues of this compound and Their Design Rationale

Modification SiteProposed Substituent/ChangeRationale for Modification
Quinoline Ring (Position 2, 4, 7, 8)-Cl, -F, -CF₃, -OCH₃, -NH₂Modulate electronic properties, lipophilicity, and potential for hydrogen bonding. researchgate.net
Quinoline RingAddition of a second substituentExplore polysubstitution effects on activity and selectivity. researchgate.net
4-Methylbenzoate (Methyl group)-Ethyl, -Propyl, -Phenyl, -CF₃Investigate steric and electronic tolerance in the target's binding site.
Ester LinkageAmide, Reverse Amide, EtherEnhance metabolic stability and explore alternative hydrogen bonding patterns.
Overall StructureHybridization with other heterocyclesCombine pharmacophores to create multi-target ligands (e.g., with pyrazole, indole). researchgate.net

Exploration of Undiscovered Biological Targets and Therapeutic Utility

The quinoline scaffold is known for a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. nih.govnih.gov While the specific biological targets of this compound are yet to be elucidated, its structural components suggest several promising avenues for investigation.

Given that many quinoline derivatives exhibit anticancer activity, one primary area of research will be to screen this compound and its analogues against a panel of human cancer cell lines. nih.gov Some quinoline-based compounds function as tubulin inhibitors or kinase inhibitors, which represent potential mechanisms of action to be explored. nih.gov

The anti-infective potential of this compound class should also be thoroughly investigated. Quinolines have a long history as antimalarial agents, and novel derivatives are continually being explored to combat drug-resistant strains. nih.govnih.gov Furthermore, their utility as antibacterial, antifungal, and antiviral agents warrants investigation. nih.govnih.gov

Other potential therapeutic areas include neurodegenerative diseases, where quinoline derivatives have been designed as multifunctional agents, and inflammatory disorders. nih.govnih.gov

Table 2: Potential Biological Targets for Quinoline-Based Compounds

Therapeutic AreaPotential Biological Target(s)Examples of Related Quinolines
OncologyTubulin, Tyrosine Kinases, TopoisomerasesLenvatinib, Cabozantinib nih.gov
Infectious DiseasesPlasmodium heme detoxification, Bacterial DNA gyrase, HIV Reverse Transcriptase nih.govChloroquine (B1663885), Ciprofloxacin, Elvitegravir nih.govnih.gov
Neurodegenerative DiseasesCholinesterases, Monoamine OxidaseTacrine-8-hydroxyquinoline hybrids nih.gov
Inflammatory DiseasesCyclooxygenase (COX), Lipoxygenase (LOX)Quinoline-3-carboxamides nih.gov

Development of Sustainable and Atom-Economical Synthetic Routes

Traditional methods for the synthesis of quinolines and esters often involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant chemical waste. nih.gov Modern synthetic chemistry emphasizes the development of green and sustainable processes that are both environmentally friendly and economically viable. acs.org

Future research should focus on developing one-pot synthetic protocols for this compound and its analogues. researchgate.net Such methods reduce the need for intermediate purification steps, saving time, solvents, and energy. The use of green catalysts, such as p-toluenesulfonic acid or recyclable polymer-supported acids, can replace more toxic and difficult-to-handle reagents. researchgate.netasianpubs.org Exploring solvent-free reactions or the use of greener solvents like water or ethanol (B145695) is another key aspect of sustainable synthesis. researchgate.net

Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of all materials used in the synthesis into the final product. nih.gov For the esterification step, developing catalytic methods that avoid the use of stoichiometric activating agents and coupling reagents is crucial. acs.orgnih.gov For example, ruthenium-catalyzed reductive ester synthesis from carboxylic acids and aldehydes offers a more atom-economical alternative to traditional methods. acs.org

Table 3: Comparison of Traditional vs. Sustainable Synthetic Approaches

Synthesis StepTraditional MethodSustainable/Atom-Economical AlternativeKey Advantages of Alternative
Quinoline Synthesis Friedländer, Skraup, or Combes synthesis using strong acids and high temperatures. nih.govOne-pot reactions, use of green catalysts (e.g., p-TSA), microwave or ultrasound assistance. nih.govresearchgate.netMilder conditions, reduced waste, lower energy consumption, easier workup. asianpubs.orgacs.org
Ester Formation Fischer esterification with excess alcohol and strong acid, or use of acyl chlorides with a base. acs.orgacs.orgCatalytic amidation/esterification, enzyme-catalyzed reactions, reactions using isopropenyl esters. acs.orgnih.govHigh atom economy, avoidance of toxic reagents and byproducts, catalytic efficiency. nih.govacs.org

Advanced Spectroscopic and Structural Characterization Techniques

Thorough characterization is essential to confirm the structure and purity of newly synthesized compounds. A combination of advanced spectroscopic and analytical techniques will be employed for this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be used to elucidate the carbon-hydrogen framework of the molecules. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) will be critical for unambiguous assignment of all protons and carbons, especially for complex, polysubstituted analogues.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide precise molecular weight determination, confirming the elemental composition of the synthesized compounds.

Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify key functional groups, such as the C=O stretch of the ester and the characteristic vibrations of the quinoline ring system.

X-ray Crystallography: When suitable single crystals can be obtained, X-ray crystallography will provide definitive proof of the three-dimensional structure and stereochemistry of the molecule. researchgate.net This technique can also reveal details about intermolecular interactions in the solid state.

Molecular Electrostatic Potential (MESP): Computational methods can be used to generate MESP maps, which illustrate the charge distribution on the molecular surface. researchgate.net This can provide insights into how the molecule might interact with biological targets.

Synergistic Integration of Computational and Experimental Approaches for Rational Drug Design

The integration of computational and experimental methods is a powerful strategy to accelerate the drug discovery process. scienceopen.com This synergistic approach, often referred to as rational drug design, can guide the synthesis of more effective and selective compounds while reducing the number of molecules that need to be synthesized and tested. mdpi.comnih.gov

Molecular Docking: In the absence of a known biological target, computational docking can be used to screen this compound against a library of known protein structures. nih.gov Once a primary target is identified, docking studies can predict the binding modes of new analogues, helping to prioritize which compounds to synthesize. nih.gov

Quantitative Structure-Activity Relationship (QSAR): As experimental data on the biological activity of analogues becomes available, QSAR models can be developed. These models mathematically correlate the chemical structures of the compounds with their biological activities, allowing for the prediction of the activity of yet-to-be-synthesized molecules. researchgate.net

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. The resulting pharmacophore model can then be used to design new molecules with a higher probability of being active. nih.gov

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues. nih.gov This allows for the early identification and removal of compounds that are likely to have poor pharmacokinetic profiles or toxic effects, saving significant time and resources.

By combining these computational predictions with experimental synthesis and biological evaluation, a more efficient and directed search for lead compounds can be achieved. oup.comresearchgate.net This iterative cycle of design, synthesis, testing, and modeling is central to modern drug discovery. manchester.ac.ukbenthamscience.com

Q & A

Q. Basic Research Focus

  • Reagent Purity : Use anhydrous solvents and ≥95% pure precursors.
  • Reaction Monitoring : TLC/HPLC at intermediate steps.
  • Data Sharing : Publish detailed synthetic protocols, including failure conditions, in supplementary materials .

What advanced chromatographic techniques quantify this compound in complex matrices?

Advanced Research Focus
HPLC-MS/MS with a C18 column (acetonitrile/0.1% formic acid mobile phase) enables nanomolar sensitivity. Internal standards (e.g., deuterated analogs) correct matrix effects. For photodegradation studies, UPLC-PDA tracks retention time shifts and metabolite formation .

How can SAR studies optimize the pharmacological profile of derivatives?

Advanced Research Focus
Systematic modifications (e.g., halogenation at C-2, ester group replacement) paired with QSAR models correlate structural features with activity. For example, substituting the 4-methylbenzoate moiety with sulfonyl groups may enhance solubility and target affinity .

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